

Application Notes and Protocols: 2-Chloro-5-p-tolyloxazole in Medicinal Chemistry

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Compound of Interest

Compound Name: 2-Chloro-5-P-tolyloxazole

Cat. No.: B15402244

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Abstract

While direct and extensive research on the specific medicinal chemistry applications of **2-Chloro-5-p-tolyloxazole** is limited in publicly available literature, this document serves to outline its potential applications and provide detailed hypothetical protocols based on the known activities of structurally related compounds. The oxazole scaffold is a well-established pharmacophore, and the presence of a chloro and a p-tolyl substituent suggests potential for a range of biological activities. These notes will explore hypothetical applications, synthetic pathways, and screening protocols to guide future research into this compound and its derivatives. Oxazole derivatives are known to exhibit a wide array of biological activities, including antiviral, antifungal, antibacterial, and anti-proliferative effects.^[1] The inclusion of a chlorine atom is a common strategy in medicinal chemistry to enhance the therapeutic potential of drug candidates.^{[2][3]}

Potential Medicinal Chemistry Applications

Based on the known bioactivities of oxazole and chloro-substituted heterocyclic compounds, **2-Chloro-5-p-tolyloxazole** is a candidate for investigation in the following therapeutic areas:

- **Antimicrobial Agents:** The oxazole ring is a core component of many antimicrobial drugs. The lipophilicity imparted by the p-tolyl group and the electrophilicity of the chloro group could contribute to activity against various bacterial and fungal strains.

- Anticancer Agents: Numerous heterocyclic compounds containing chlorine exhibit cytotoxic activity against cancer cell lines.^[4] Potential mechanisms could involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation.
- Anti-inflammatory Agents: Substituted benzamides and other related structures have shown promise as anti-inflammatory agents, suggesting that **2-Chloro-5-p-tolyloxazole** could be explored for similar activities, potentially through the inhibition of inflammatory enzymes like cyclooxygenases.^[5]
- Antidiabetic Agents: Derivatives of 2-chloro-5-sulfamoylbenzoic acid have been investigated as inhibitors of α -glucosidase and α -amylase, enzymes involved in carbohydrate metabolism.^[5] This suggests a potential, albeit more distant, application in the development of antidiabetic drugs.

Hypothetical Quantitative Data

The following table presents hypothetical IC50 values for **2-Chloro-5-p-tolyloxazole** and its conceptual derivatives against various targets to illustrate a potential screening cascade.

Compound	Target	IC50 (μ M)	Cell Line/Enzyme
2-Chloro-5-p-tolyloxazole	PI3K	15.2	HCT116
Derivative A (Amine substitution at C2)	mTOR	8.5	PANC-1
Derivative B (Modified tolyl group)	AKT	12.1	SMMC-7721
Reference Compound (Known Inhibitor)	PI3K/mTOR	2.1	HCT116

Experimental Protocols

Proposed Synthesis of 2-Chloro-5-p-tolyloxazole

This protocol is a hypothetical route based on common methods for oxazole synthesis.

Reaction Scheme:

- Step 1: Amide Formation: Reaction of p-tolylacetic acid with an ammonia source to form 2-(p-tolyl)acetamide.
- Step 2: α -Halogenation: Bromination of 2-(p-tolyl)acetamide at the α -position to yield 2-bromo-2-(p-tolyl)acetamide.
- Step 3: Oxazole Ring Formation (Robinson-Gabriel Synthesis): Cyclization of the α -halo amide with a dehydrating agent to form the 5-(p-tolyl)oxazol-2(3H)-one.
- Step 4: Chlorination: Treatment of the oxazolone with a chlorinating agent such as phosphorus oxychloride (POCl_3) or phosphorus pentachloride (PCl_5) to yield **2-Chloro-5-p-tolylloxazole**.^[6]

Detailed Protocol:

- Step 1: Synthesis of 2-(p-tolyl)acetamide
 - Dissolve p-tolylacetic acid (1 eq.) in thionyl chloride (2 eq.) and reflux for 2 hours.
 - Remove excess thionyl chloride under reduced pressure.
 - Slowly add the resulting acid chloride to a stirred solution of concentrated ammonium hydroxide (5 eq.) at 0°C.
 - Stir for 1 hour and collect the precipitate by filtration. Wash with cold water and dry to yield 2-(p-tolyl)acetamide.
- Step 2: Synthesis of 2-bromo-2-(p-tolyl)acetamide
 - Suspend 2-(p-tolyl)acetamide (1 eq.) in a suitable solvent like acetic acid.
 - Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator like AIBN.
 - Heat the mixture to 60-70°C and monitor the reaction by TLC.
 - Upon completion, cool the reaction mixture and pour it into water.

- Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate to obtain the crude product.
- Step 3: Synthesis of 5-(p-tolyl)oxazol-2(3H)-one
 - Dissolve the crude 2-bromo-2-(p-tolyl)acetamide in a high-boiling point solvent like dioxane.
 - Add a base such as sodium bicarbonate (2 eq.).
 - Reflux the mixture for 4-6 hours.
 - Cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the residue by column chromatography.
- Step 4: Synthesis of **2-Chloro-5-p-tolyloxazole**
 - Carefully add 5-(p-tolyl)oxazol-2(3H)-one (1 eq.) to phosphorus oxychloride (3 eq.).
 - Heat the mixture at reflux for 3-4 hours.
 - Cool the reaction mixture and pour it slowly onto crushed ice with vigorous stirring.
 - Neutralize with a saturated sodium bicarbonate solution.
 - Extract the product with dichloromethane, wash with brine, dry over magnesium sulfate, and concentrate.
 - Purify the final product by column chromatography (silica gel, hexane:ethyl acetate gradient).

In Vitro Anticancer Activity Screening Protocol

Objective: To determine the cytotoxic effects of **2-Chloro-5-p-tolyloxazole** on a panel of human cancer cell lines.

Materials:

- Human colorectal cancer (HCT116), pancreatic cancer (PANC-1), and liver cancer (SMMC-7721) cell lines.
- DMEM or RPMI-1640 culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
- 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution.
- Dimethyl sulfoxide (DMSO).
- Phosphate-buffered saline (PBS).

Procedure:

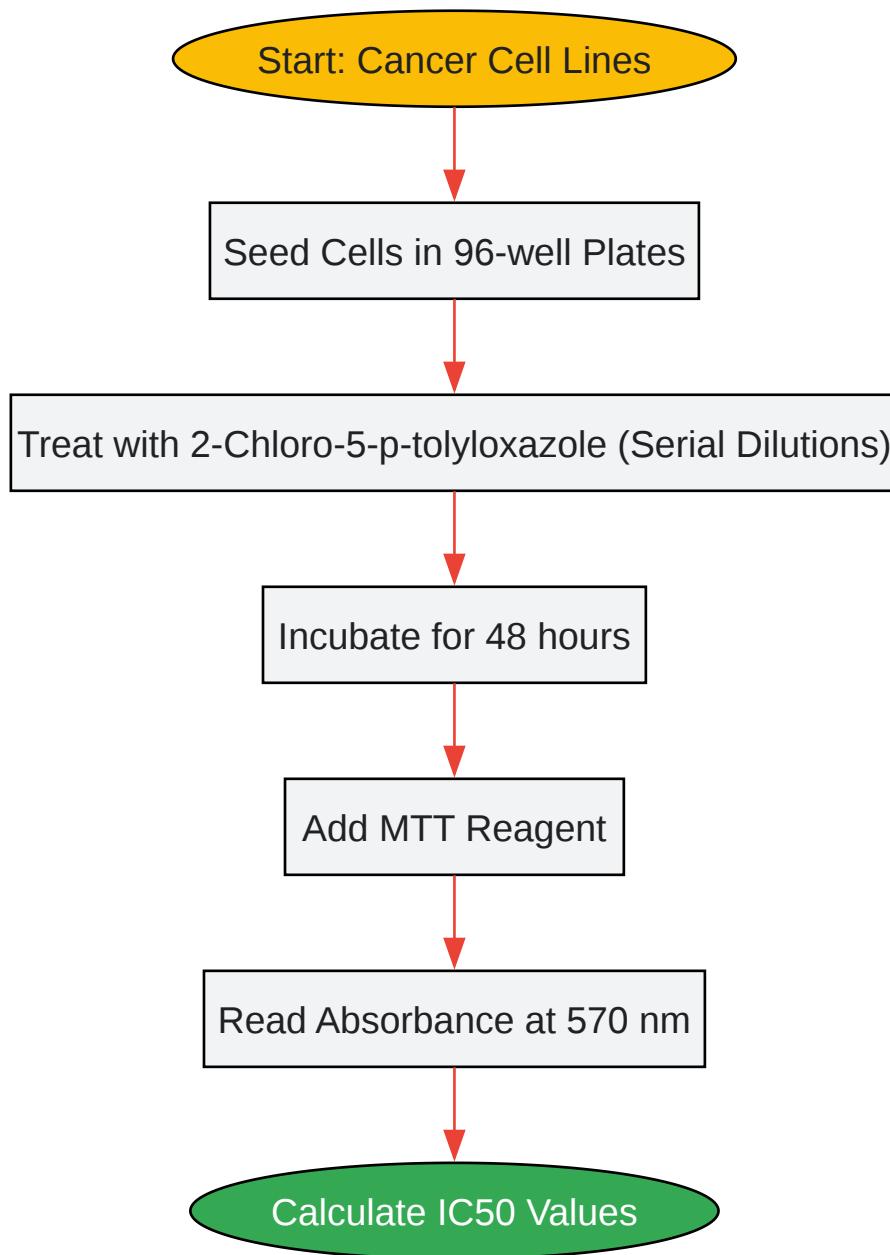
- Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
- Compound Treatment: Prepare serial dilutions of **2-Chloro-5-p-tolyloxazole** in culture medium (e.g., from 0.1 to 100 μ M). Add the diluted compounds to the respective wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
- MTT Assay: Add MTT solution to each well and incubate for 4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
- Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Visualizations

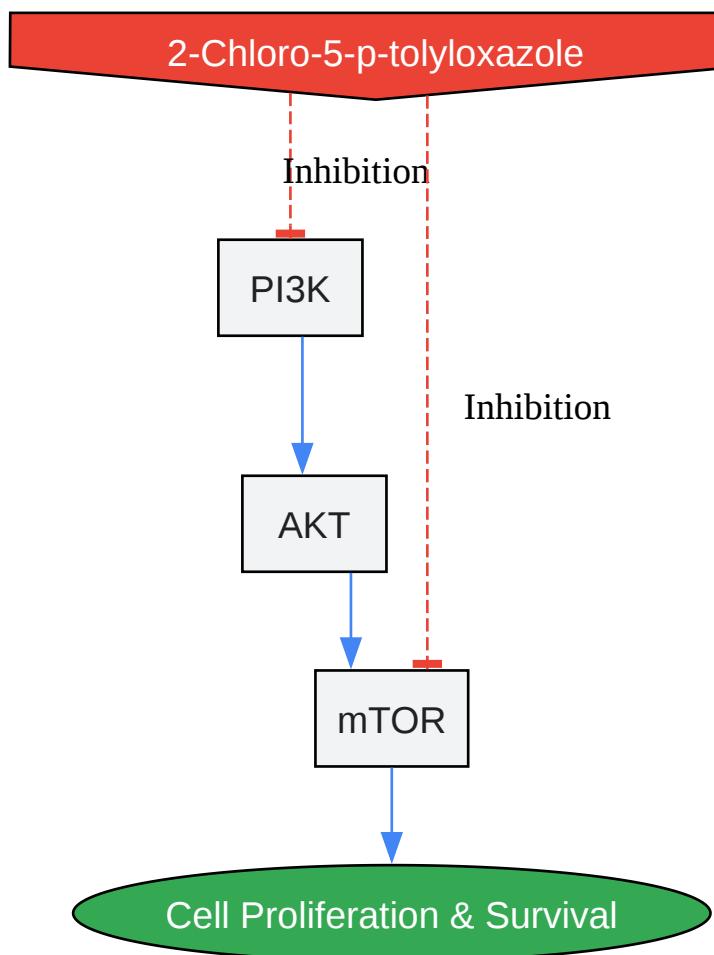


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Caption: Proposed synthetic workflow for **2-Chloro-5-p-tolyloxazole**.

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Caption: In vitro anticancer screening workflow.



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Caption: Hypothetical inhibition of the PI3K/AKT/mTOR signaling pathway.

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